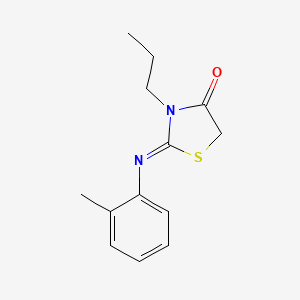
(1-Methyl-piperidin-4-YL)-(2-morpholin-4-YL-ethyl)-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “(1-Methyl-piperidin-4-YL)-(2-morpholin-4-YL-ethyl)-amine” is a biochemical used for research purposes . It has a molecular weight of 227.35 and a molecular formula of C12H25N3O .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES notation: CN1CCC(CC1)NCCN2CCOCC2 . This notation provides a way to represent the structure using ASCII strings. For a detailed structural analysis, it would be beneficial to use molecular modeling software that can interpret this SMILES string and generate a 3D model of the molecule.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as melting point, boiling point, density, and more . Unfortunately, the specific physical and chemical properties for this compound are not available in the search results. These properties can often be predicted using specialized software or found in chemical databases.Aplicaciones Científicas De Investigación
Analysis in Environmental Samples
One area of application for compounds like (1-Methyl-piperidin-4-YL)-(2-morpholin-4-YL-ethyl)-amine is in environmental analysis. For example, Sacher, Lenz, and Brauch (1997) developed methods for determining aliphatic amines, including piperidine and morpholine, in wastewater and surface water. Their approach involved derivatization with 2,4-dinitrofluorobenzene and benzenesulfonyl chloride, followed by measurement using gas chromatography-mass spectrometry (Sacher, Lenz, & Brauch, 1997).
Biochemical Applications
Compounds like (1-Methyl-piperidin-4-YL)-(2-morpholin-4-YL-ethyl)-amine have been used in biochemical research. Padié et al. (2009) synthesized phosphorus dendrimers with various amine terminal groups, including morpholine and piperazine, and found them useful for biological experiments such as cytotoxicity assays, DNA interaction studies, and transfection experiments (Padié et al., 2009).
Chemical Synthesis and Structure Studies
In chemical synthesis and structure studies, compounds with piperidine and morpholine structures have been extensively used. Meghdadi et al. (2008) synthesized and characterized pyridinecarboxamide cobalt(III) complexes, investigating the effect of bridge substituents, including morpholine, on the redox properties of these complexes (Meghdadi et al., 2008).
Safety and Hazards
The compound is intended for research use only and is not intended for diagnostic or therapeutic use . For detailed safety and hazard information, it’s recommended to refer to the compound’s Safety Data Sheet (SDS), which provides information on potential hazards, safe handling practices, and emergency response measures.
Propiedades
IUPAC Name |
1-methyl-N-(2-morpholin-4-ylethyl)piperidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25N3O/c1-14-5-2-12(3-6-14)13-4-7-15-8-10-16-11-9-15/h12-13H,2-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOANAAFFESMCTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NCCN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Tert-butyl-2-[1-[2-(2-chlorophenoxy)acetyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2657987.png)





![3,4,5-trimethoxy-N-[[5-methylsulfanyl-4-(4-nitrophenyl)-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2658001.png)



![4-Bromo-6-methoxypyrazolo[1,5-A]pyridine](/img/structure/B2658006.png)
